![molecular formula C19H21ClN2O4S B2459271 3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922023-38-9](/img/structure/B2459271.png)
3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O4S and its molecular weight is 408.9. The purity is usually 95%.
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Biological Activity
3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a complex organic compound with potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action based on available literature.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It has a molecular weight of 408.9 g/mol and contains a sulfonamide group which is often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity :
- Studies have shown that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the benzenesulfonamide moiety enhances the compound's ability to inhibit bacterial growth.
- For instance, related compounds have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
-
Anticancer Properties :
- Compounds structurally similar to this compound have been investigated for their anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms including the modulation of cell cycle progression and induction of oxidative stress .
- A notable study highlighted the potential of similar compounds in targeting specific cancer pathways such as BRAF(V600E) and EGFR .
-
Anti-inflammatory Effects :
- The compound may also exhibit anti-inflammatory activity. Sulfonamides are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This could be beneficial in treating conditions characterized by chronic inflammation.
The mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The sulfonamide group can inhibit enzymes involved in bacterial folic acid synthesis, thereby disrupting bacterial growth.
- Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways related to cancer progression and inflammation.
Case Studies
Several case studies provide insights into the biological activity of related compounds:
- Antimicrobial Efficacy Study :
-
Cancer Cell Line Testing :
- In vitro testing against MCF-7 breast cancer cells revealed that certain derivatives exhibited cytotoxic effects at low concentrations. The combination of these compounds with established chemotherapeutics showed a synergistic effect .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-chloro-4-methyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-12-5-7-14(10-15(12)20)27(24,25)21-13-6-8-17-16(9-13)22(4)18(23)19(2,3)11-26-17/h5-10,21H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNDJCOKFBEPRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.